1,5-Dimethyl-1H-pyrazole-3-carbonitrile
CAS No.: 54384-71-3
Cat. No.: VC4758937
Molecular Formula: C6H7N3
Molecular Weight: 121.143
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54384-71-3 |
|---|---|
| Molecular Formula | C6H7N3 |
| Molecular Weight | 121.143 |
| IUPAC Name | 1,5-dimethylpyrazole-3-carbonitrile |
| Standard InChI | InChI=1S/C6H7N3/c1-5-3-6(4-7)8-9(5)2/h3H,1-2H3 |
| Standard InChI Key | QJTFMFKUXJQSAO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C#N |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole core—a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. Methyl groups occupy the 1 and 5 positions, while a nitrile (-C≡N) functional group is attached at the 3 position. This configuration is represented by the SMILES notation CC1=CC(=NN1C)C#N and the InChIKey QJTFMFKUXJQSAO-UHFFFAOYSA-N . The planar aromatic system and electron-withdrawing nitrile group influence its reactivity, making it a versatile intermediate in organic reactions.
Synthesis and Manufacturing
Reported Synthetic Routes
While direct synthesis methods for 1,5-dimethyl-1H-pyrazole-3-carbonitrile are sparsely documented, analogous pyrazole derivatives provide insight into potential pathways. A common approach for pyrazole-carbonitrile compounds involves cyclocondensation reactions. For example, 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) is synthesized via the reaction of an amide intermediate with diphosphorus pentoxide at 335°C for 1 hour, yielding 85% product . Adapting this method, 1,5-dimethyl-1H-pyrazole-3-carbonitrile could theoretically be synthesized by introducing methyl groups during the cyclization step, though specific experimental details are absent from available literature.
Challenges in Optimization
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing more complex molecules. For example, its nitrile group can be reduced to amines or hydrolyzed to carboxylic acids, enabling diversification into pharmacologically active agents . American Elements markets it as a life science reagent, available in purities up to 99.999% for high-precision applications .
Materials Science
In coordination chemistry, the nitrile group may act as a ligand for transition metals, forming complexes with potential catalytic or electronic properties. Such applications remain exploratory but align with broader trends in heterocyclic compound utilization.
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